A Comprehensive Technical Guide to Pentabromophenyl Acrylate: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Pentabromophenyl Acrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of Pentabromophenyl Acrylate (PBPA). As a highly functionalized monomer, PBPA holds significant interest in materials science and has potential implications in advanced biomedical applications. This document moves beyond a simple recitation of facts to offer a causal understanding of its chemical behavior, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
Pentabromophenyl acrylate is a solid monomer characterized by a molecular structure that combines an acrylate functional group with a pentabrominated phenyl ring. This unique combination of a reactive polymerizable moiety and a heavily halogenated aromatic core imparts a distinct set of chemical and physical properties.
Core Structural Features
The structure of Pentabromophenyl acrylate is depicted below. The ester linkage connects the propenoate group to the pentabromophenol. The high degree of bromination on the phenyl ring is a defining feature, significantly influencing the molecule's properties.
Caption: Chemical structure of Pentabromophenyl acrylate.
Physicochemical Data
A summary of the key physicochemical properties of Pentabromophenyl acrylate is provided in the table below. These properties are critical for its handling, processing, and application.
| Property | Value | Source |
| CAS Number | 52660-82-9 | [1] |
| Molecular Formula | C₉H₃Br₅O₂ | [1] |
| Molecular Weight | 542.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 148-151 °C | [1] |
| Boiling Point (Predicted) | 469.4 ± 45.0 °C | [1] |
| Density (Predicted) | 2.471 ± 0.06 g/cm³ | [1] |
| Refractive Index (of polymer) | ~1.7 | [2] |
Synthesis of Pentabromophenyl Acrylate
The synthesis of aryl acrylates such as Pentabromophenyl acrylate can be achieved through several established synthetic routes. A common and effective method involves the esterification of a phenol with acryloyl chloride in the presence of a base. An alternative approach utilizes a dehydrating agent to facilitate the reaction between a phenol and acrylic acid.[3]
Synthesis via Acryloyl Chloride
This method is widely employed for the synthesis of acrylate esters due to its high efficiency and relatively mild reaction conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Workflow for the synthesis of Pentabromophenyl acrylate.
Experimental Protocol:
A detailed protocol for a similar synthesis of Pentafluorophenyl acrylate can be adapted for the brominated analog.[4]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentabromophenol and a stoichiometric excess (e.g., 1.2 equivalents) of a non-nucleophilic base such as triethylamine in a dry, aprotic solvent like diethyl ether or dichloromethane.
-
Cooling: Cool the reaction mixture in an ice bath to 0 °C.
-
Addition of Acryloyl Chloride: Add a stoichiometric excess (e.g., 1.2 equivalents) of acryloyl chloride dropwise to the cooled solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Filter the reaction mixture to remove the precipitated salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Pentabromophenyl acrylate.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of Pentabromophenyl acrylate are performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Pentabromophenyl acrylate is expected to be relatively simple. The three protons of the acrylate group will give rise to a characteristic set of signals in the vinyl region (typically between 5.8 and 6.5 ppm). These signals will appear as doublets of doublets due to geminal and cis/trans couplings. The absence of signals in the aromatic region confirms the full substitution of the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the acrylate group, including the carbonyl carbon (typically around 164 ppm) and the two vinyl carbons (in the range of 128-132 ppm). The six carbons of the pentabromophenyl ring will also be present, with their chemical shifts influenced by the bromine substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Pentabromophenyl acrylate will exhibit characteristic absorption bands that confirm its structure. Key expected peaks include:
-
C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
C=C Stretch: A medium intensity band around 1635 cm⁻¹ from the stretching of the vinyl C=C double bond.[5]
-
C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, arising from the C-Br bonds of the pentabromophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of Pentabromophenyl acrylate. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of five bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation would likely involve the loss of the acrylate group and successive losses of bromine atoms.
Chemical Reactivity and Polymerization
The reactivity of Pentabromophenyl acrylate is dominated by the acrylate functional group, which readily undergoes polymerization.
Free-Radical Polymerization
Pentabromophenyl acrylate can be polymerized via free-radical polymerization, initiated by thermal or photochemical decomposition of a suitable initiator (e.g., AIBN, benzoyl peroxide). The polymerization proceeds through the typical steps of initiation, propagation, and termination.[3][6] The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration.[6]
The resulting polymer, poly(pentabromophenyl acrylate), possesses a high molecular weight and exhibits the properties imparted by the pentabromophenyl side chains.
Copolymerization
Pentabromophenyl acrylate can be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The reactivity of the acrylate monomer in copolymerization is influenced by the electron-withdrawing nature of the pentabromophenyl group. The determination of monomer reactivity ratios is essential for predicting the composition and microstructure of the resulting copolymers.[7][8]
Applications in Research and Development
The unique chemical properties of Pentabromophenyl acrylate make it a valuable monomer for a range of specialized applications, particularly in materials science and with potential relevance to the biomedical field.
Flame Retardant Materials
The high bromine content of Pentabromophenyl acrylate makes it an effective flame retardant.[9] When incorporated into polymers, either as a homopolymer or a comonomer, it can significantly reduce the flammability of the material. The mechanism of flame retardancy involves the release of bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase.[10][11]
High Refractive Index Polymers
The presence of the heavily brominated aromatic ring gives polymers derived from Pentabromophenyl acrylate a high refractive index.[2] High refractive index polymers are of great interest for optical applications, including in the manufacturing of lenses, optical fibers, and coatings for optoelectronic devices.[3][4] In the context of biomedical research, high refractive index materials can be utilized in biosensors and advanced imaging techniques.
Potential in Drug Development and Biomedical Applications
While not a therapeutic agent itself, the incorporation of brominated moieties is a strategy employed in drug design.[1][12] Bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1] The ability to polymerize Pentabromophenyl acrylate into well-defined architectures opens possibilities for its use in drug delivery systems, where the polymer's properties can be tuned for specific applications. Brominated compounds also find use in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.[2][13]
Safety and Toxicology
As with any chemical substance, proper handling and safety precautions are necessary when working with Pentabromophenyl acrylate. It is classified as an irritant.[2]
Brominated flame retardants as a class have been subject to scrutiny due to their potential for persistence, bioaccumulation, and toxicity.[13][14] While specific toxicological data for Pentabromophenyl acrylate is limited, it is prudent to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[14] Exposure can lead to adverse health effects, including endocrine disruption and neurological issues.[12]
Conclusion
Pentabromophenyl acrylate is a highly functionalized monomer with a unique combination of a polymerizable acrylate group and a pentabrominated phenyl ring. This structure imparts valuable properties, including inherent flame retardancy and a high refractive index, making it a significant building block in materials science. Its synthesis is achievable through standard organic chemistry techniques, and its polymerization behavior follows the principles of free-radical polymerization. For researchers and professionals in drug development, the potential to create novel polymers with tailored properties opens avenues for exploration in areas such as advanced drug delivery systems and biomedical devices. As with all brominated compounds, a thorough understanding of its safety and toxicological profile is essential for its responsible application.
References
-
(2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]
-
(2001). Toxic effects of brominated flame retardants in man and in wildlife. PubMed. [Link]
-
(2022). Brominated Flame Retardants – A Question of Safety. RTI International. [Link]
-
(n.d.). Supporting Information for - The Royal Society of Chemistry. [Link]
-
(2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. SpringerLink. [Link]
-
(2008). Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. ResearchGate. [Link]
-
(n.d.). FR plots for determining monomer reactivity ratios in copolymerization... ResearchGate. [Link]
-
(2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]
- (n.d.). CN104402703A - Synthetic method of acryloyl chloride.
-
(2014). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. Semantic Scholar. [Link]
-
(2023). Free Radical Polymerization Kinetics. UV+EB Technology. [Link]
-
(2021). kinetics of free radical polymerization method/ PS chem education. YouTube. [Link]
-
(n.d.). Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Arkivoc. [Link]
- (1985). Process for producing phenyl methacrylate or acrylate.
-
(n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. [Link]
- (1995). Process for the manufacture of acryloyl chloride.
-
(2021). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. National Institutes of Health. [Link]
-
(n.d.). Monomer Reactivity Ratios in Copolymers. ResearchGate. [Link]
-
(n.d.). Pentachlorophenyl acrylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
(n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
- (1990). Process for the manufacture of acryloyl chloride.
-
(n.d.). Fig. S1. 1 H-NMR spectrum of pentafluorophenyl acrylate in CDCl3. ResearchGate. [Link]
-
(n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Shimadzu. [Link]
-
(2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]
-
(2019). Curing an Acrylate with FTIR Spectroscopy. AZoM. [Link]
-
(n.d.). 13C NMR Spectrum (PHY0020438). PhytoBank. [Link]
-
(n.d.). Two-dimensional NMR studies of acrylate copolymers*. iupac. [Link]
-
(n.d.). FTIR spectrum of acrylic acid. ResearchGate. [Link]
-
(2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. RJPBCS. [Link]
-
(2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health. [Link]
-
(2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
(n.d.). Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. BioChromato. [Link]
-
(2016). Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. ResearchGate. [Link]
-
(2015). Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization. PubMed. [Link]
Sources
- 1. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]
- 2. Brominated flame retardants: Cause for concern? | ToxStrategies [toxstrategies.com]
- 3. uvebtech.com [uvebtech.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]
- 10. imaging.org [imaging.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 13. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
